molecular formula C8H8O7 B1240344 (3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid

(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid

Cat. No. B1240344
M. Wt: 216.14 g/mol
InChI Key: WHGVLEMQINVDLH-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxopent-3-ene-1,2,5-tricarboxylic acid is a tricarboxylic acid.

Scientific Research Applications

Green Biotechnological Synthesis

(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid and related compounds have applications in green biotechnological synthesis. These acids serve as new building blocks in organic synthesis, particularly in the formation of oxo- and hydroxy-carboxylic acids. Biotechnological methods allow for the production of these compounds under environmentally friendly conditions, utilizing renewable raw materials, and employing robust microorganisms. These methods are pivotal in producing enantiopure compounds for use in pharmaceutical research and total synthesis (Aurich et al., 2012).

Supramolecular Chemistry

In the field of supramolecular chemistry, these compounds form crystalline complexes with other molecules. This leads to the creation of hydrogen-bonded motifs and one-dimensional supramolecular chains, which are significant in understanding molecular interactions and developing new materials (Yadav & Görbitz, 2013).

Synthesis of Heterocycles

The compound is also used in the synthesis of various heterocycles like 4-hydroxy-2H-pyran-2-ones, pyrazoles, and isoxazoles. These compounds have potential applications in various fields, including drug development and material science (Schmidt et al., 2006).

Fluorescence and Antiproliferative Studies

Derivatives of this acid exhibit significant fluorescence properties and antiproliferative potential against certain cancer cell lines. These properties make them potential candidates for biological imaging and as antitumor agents (Fu et al., 2015).

Metal-organic Frameworks

This compound is used in constructing metal-organic frameworks (MOFs), which can act as fluorescent probes for iron ions. MOFs have diverse applications, including in sensing, catalysis, and material science (Zhao et al., 2019).

properties

Product Name

(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid

Molecular Formula

C8H8O7

Molecular Weight

216.14 g/mol

IUPAC Name

(E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid

InChI

InChI=1S/C8H8O7/c9-5(8(14)15)2-1-4(7(12)13)3-6(10)11/h1-2,4H,3H2,(H,10,11)(H,12,13)(H,14,15)/b2-1+

InChI Key

WHGVLEMQINVDLH-OWOJBTEDSA-N

Isomeric SMILES

C(C(/C=C/C(=O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C=CC(=O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid
Reactant of Route 2
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid
Reactant of Route 3
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid
Reactant of Route 4
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid
Reactant of Route 5
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid
Reactant of Route 6
(3E)-5-oxopent-3-ene-1,2,5-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.